molecular formula C17H19N5O2 B12171376 N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide

N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide

Cat. No.: B12171376
M. Wt: 325.4 g/mol
InChI Key: QAALMXVPUIJOHF-UHFFFAOYSA-N
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Description

“N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide” is a complex organic compound that features both imidazole and phthalazine moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide” likely involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the imidazole ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Synthesis of the phthalazine derivative: This might involve the reaction of phthalic anhydride with hydrazine to form phthalazine, followed by further functionalization.

    Coupling of the two moieties: The final step could involve coupling the imidazole and phthalazine derivatives through an acetamide linkage, possibly using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide” may undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phthalazine moiety can be reduced using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce phthalazine derivatives with reduced functional groups.

Scientific Research Applications

“N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide” could have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for “N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide” would depend on its specific biological target. Generally, compounds with imidazole and phthalazine moieties can interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Known for their antifungal and anticancer activities.

    Phthalazine derivatives: Investigated for their potential as anti-inflammatory and antitumor agents.

Uniqueness

The uniqueness of “N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide” lies in its combined structure, which may confer unique biological activities or chemical reactivity not seen in simpler analogs.

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide

InChI

InChI=1S/C17H19N5O2/c1-11(2)10-22-16(24)13-6-4-3-5-12(13)14(21-22)9-15(23)20-17-18-7-8-19-17/h3-8,11H,9-10H2,1-2H3,(H2,18,19,20,23)

InChI Key

QAALMXVPUIJOHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NC=CN3

Origin of Product

United States

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